![molecular formula C7H5F3N2O3 B2654473 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid CAS No. 2287340-66-1](/img/structure/B2654473.png)
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid” is a chemical compound with the CAS Number: 2287340-66-1 . It has a molecular weight of 222.12 . The IUPAC name of this compound is 2-(6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-3(2H)-ylidene)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)4-1-3(2-5(13)14)11-12-6(4)15/h1-2,11H,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Toxicity and Exposure Assessment
Trifluoroacetic acid (TFAA), structurally related to 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid, has been studied for its potential toxicity and exposure effects. Despite concerns that its toxicity might mimic that of hydrofluoric acid (HF), causing severe health outcomes like electrolyte abnormalities and cardiac arrest, a case study involving dermal exposure to TFAA showed no significant systemic toxicity. This suggests that, despite structural similarities to hazardous compounds, TFAA might not present the same level of risk, highlighting an important consideration for the handling and use of similar fluorinated compounds in scientific research and industrial applications (Sun & Corbett, 2017).
Metabolic and Excretion Pathways
In the context of metabolism and excretion, research involving compounds structurally related to 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid, such as [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopentaindol-3-yl]acetic acid (MK-0524), has provided insights into their biological processing. MK-0524, a prostaglandin D2 receptor antagonist, was observed to be primarily eliminated through metabolism into its acyl glucuronic acid conjugate, followed by excretion mainly via feces. This study underscores the importance of understanding the metabolic pathways and excretion mechanisms of fluorinated compounds for their safe and effective use in therapeutic applications (Karanam et al., 2007).
Environmental Persistence and Health Impact
Research on perfluoroalkyl acids, which share chemical properties with 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid, has raised concerns about their environmental persistence and potential health impacts. These studies emphasize the widespread exposure of the general population to fluorinated compounds and the need for ongoing monitoring and evaluation of their effects on health. The changes in manufacturing practices in the United States have significantly impacted the serum concentrations of these compounds, reflecting the potential for regulatory and industrial actions to reduce human exposure to potentially harmful chemicals (Calafat et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it could be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, etc .
特性
IUPAC Name |
2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-3(2-5(13)14)11-12-6(4)15/h1H,2H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQPFOUZPUHQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

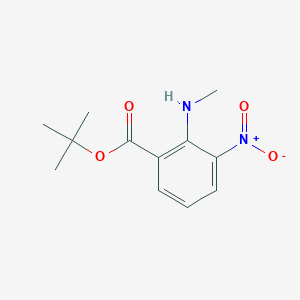
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)
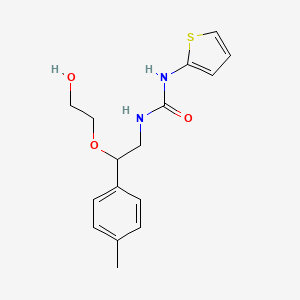
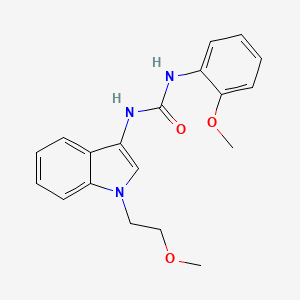
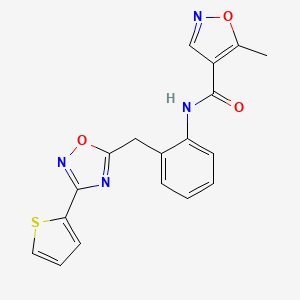

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)
![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)

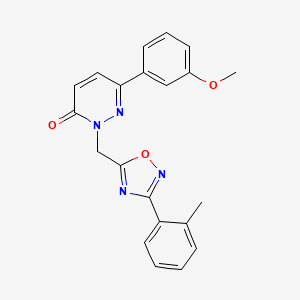
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)
![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)
